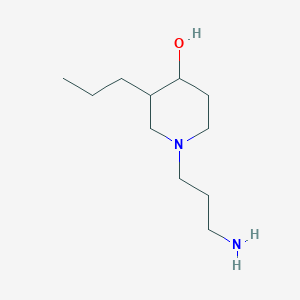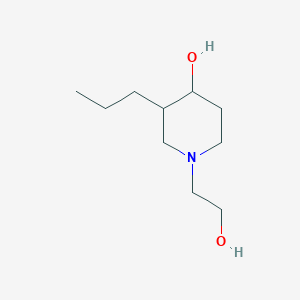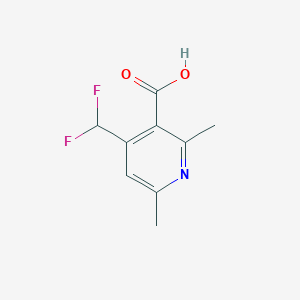
4-(Difluoromethyl)-2,6-dimethylnicotinic acid
Vue d'ensemble
Description
“4-(Difluoromethyl)-2,6-dimethylnicotinic acid” is a compound that contains a nicotinic acid (also known as niacin or vitamin B3) core with additional difluoromethyl and methyl groups . The difluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical and chemical properties of drug molecules .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the reactivity of the difluoromethyl group and the carboxylic acid group present in the molecule . The difluoromethyl group can participate in various types of reactions, including nucleophilic, electrophilic, and free radical difluoromethylation reactions .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- A study focused on the synthesis and anxiolytic activity of 4-amino-2,6-dimethylnicotinic acid esters and amides, showcasing the chemical versatility of dimethyl nicotinic acid derivatives in producing compounds with potential anxiolytic properties (Glozman et al., 2001).
- Research on the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for protein derivatization highlights the use of dimethyl nicotinic acid in biochemical applications, further emphasizing its utility in modifying biological molecules (Tsumoto et al., 2003).
Chemical Properties and Reactions
- Investigations into the difluoromethyl bioisostere explore the "lipophilic hydrogen bond donor" concept, examining the difluoromethyl group's role in hydrogen bonding and lipophilicity, which is crucial for designing drugs with improved pharmacokinetic properties (Zafrani et al., 2017).
- A feature article summarizes selective difluoromethylation and monofluoromethylation methods, presenting the importance of introducing fluorine atoms or fluorinated moieties into organic molecules for pharmaceutical and agrochemical applications (Hu, Zhang, & Wang, 2009).
Applications in Materials Science
- The construction of lanthanide ternary complexes based on difluorobenzoic acid showcases the application of fluorinated organic acids in developing materials with specific luminescence properties, which are relevant in lighting and display technologies (Du, Ren, & Zhang, 2020).
- Research on copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl halides with tributyl(difluoromethyl)stannane discusses the synthetic utility of difluoromethylated compounds in creating molecules of interest for pharmaceuticals and materials science (Prakash et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like succinate dehydrogenase and cyclooxygenase-2 . These enzymes play crucial roles in various biochemical processes, including energy production and inflammation, respectively.
Mode of Action
Compounds with similar structures have been known to inhibit their target enzymes, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
Inhibition of enzymes like succinate dehydrogenase and cyclooxygenase-2 can affect pathways such as the citric acid cycle and the synthesis of prostaglandins, respectively .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Result of Action
Inhibition of target enzymes can lead to changes in the biochemical processes they are involved in, potentially leading to therapeutic effects .
Analyse Biochimique
Biochemical Properties
4-(Difluoromethyl)-2,6-dimethylnicotinic acid plays a significant role in biochemical reactions, particularly due to its ability to act as a hydrogen bond donor. This property is enhanced by the presence of the difluoromethyl group, which makes it a better hydrogen bond donor compared to its non-fluorinated analogs . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may have different biological activities compared to the parent compound.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to activate antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which help in reducing oxidative stress within cells . Additionally, this compound can inhibit the mitochondrial apoptotic pathway, thereby preventing cell death in certain cell types.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can form stable hydrogen bonds with amino acid residues in the active sites of enzymes, thereby influencing their catalytic activity . It can also act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining antioxidant enzyme activity and preventing oxidative damage . Prolonged exposure to the compound may lead to adaptive responses in cells, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve cellular function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for the activity of certain enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . Additionally, binding proteins such as albumin can influence the distribution of the compound in the bloodstream, affecting its bioavailability and overall pharmacokinetics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism . Additionally, the presence of targeting signals or post-translational modifications can direct the compound to specific cellular compartments, such as mitochondria or lysosomes, where it can exert its biochemical effects.
Propriétés
IUPAC Name |
4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-4-3-6(8(10)11)7(9(13)14)5(2)12-4/h3,8H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBEQMEVLBTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


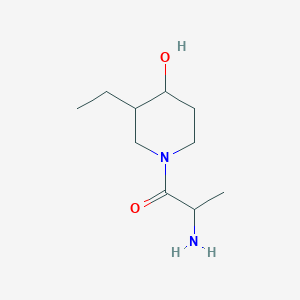
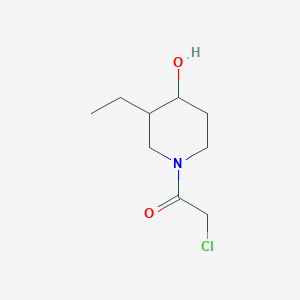
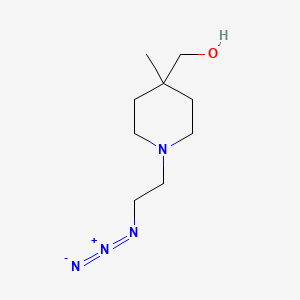
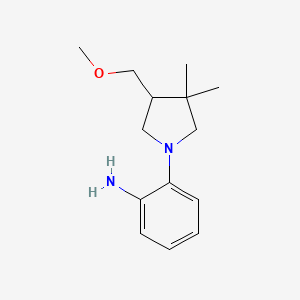
![1-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1480070.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine](/img/structure/B1480071.png)
![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480072.png)
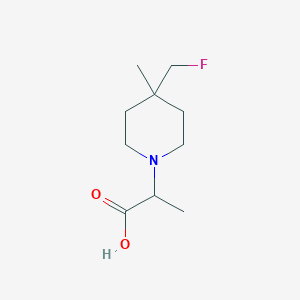
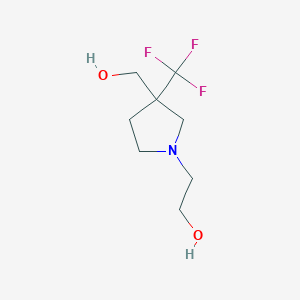
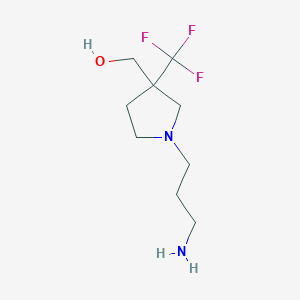
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1480080.png)
